molecular formula C12H9BrO4 B1219299 ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate CAS No. 2199-90-8

ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

Cat. No. B1219299
CAS RN: 2199-90-8
M. Wt: 297.1 g/mol
InChI Key: RXGDNKCWEKUYQA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate involves the interaction of methyl 1-bromocyclobutanecarboxylate with zinc and ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate, resulting in the target compound. Its structure has been confirmed by X-ray crystallography, demonstrating the precise arrangement of bromine and ethoxy groups within its molecular framework (Kirillov, Nikiforova, & Dmitriev, 2015).

Molecular Structure Analysis

Detailed molecular structure analysis through crystallography and Hirshfeld surface analysis has revealed the compound's crystalline structure and the conformation of its molecular components. Studies on derivatives of ethyl 2-oxo-2H-chromene-3-carboxylate have shown variations in the rotational freedom of the carboxylate group, influenced by the absence of intramolecular hydrogen bonds, which differ from its amide counterparts (Gomes et al., 2019).

Chemical Reactions and Properties

Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate participates in a variety of chemical reactions, showcasing its versatility as a synthetic intermediate. The compound's reactivity has been leveraged in the synthesis of potent GPR35 agonists, highlighting its role in the development of pharmacologically active molecules (Thimm et al., 2013).

Physical Properties Analysis

The physical properties of ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate derivatives have been extensively studied, including their crystal structures and vibrational spectral analyses. These studies provide insights into the compound's stability, crystallinity, and potential interactions, which are crucial for its application in various domains (Sapnakumari et al., 2014).

Scientific Research Applications

    • Application Summary : This compound has been used in the synthesis of compounds with an imidazo[1,2-a]pyridine-3-carboxylate core . These compounds were screened for their anti-proliferative activity against S. pneumoniae .
    • Methods of Application : The exact methods of application are not specified in the source, but typically involve chemical synthesis procedures in a laboratory setting .
    • Results or Outcomes : The results of this research are not detailed in the source, but the compounds were identified as potential anti-FtsZ agents that bind to the Vitamin K3-binding region of a homology model generated for S. pneumoniae FtsZ .
    • Application Summary : Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate might be used in the synthesis of pyrazolo[1,5-a]pyrimidine and 1,3,4-thiadiazole derivatives .
    • Methods of Application : The compound is likely used as a starting material or intermediate in the synthesis of these derivatives .
    • Results or Outcomes : Some of the synthesized compounds showed promising antitumor activity against liver carcinoma (HEPG2-1), with IC50 values of 2.70, 3.50 and 4.90 µM respectively .
    • Application Summary : This compound is often used as a chemical reagent in the synthesis of other complex organic compounds .
    • Methods of Application : The compound is likely used as a starting material or intermediate in the synthesis of these compounds .
    • Results or Outcomes : The outcomes of this application would depend on the specific reactions being carried out and the compounds being synthesized .
    • Application Summary : Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate might be used in the synthesis of pyrazolo[1,5-a]pyrimidine and 1,3,4-thiadiazole derivatives .
    • Methods of Application : The compound is likely used as a starting material or intermediate in the synthesis of these derivatives .
    • Results or Outcomes : Some of the synthesized compounds showed promising antitumor activity against liver carcinoma (HEPG2-1), with IC50 values of 2.70, 3.50 and 4.90 µM respectively .
    • Application Summary : This compound is often used as a chemical reagent in the synthesis of other complex organic compounds .
    • Methods of Application : The compound is likely used as a starting material or intermediate in the synthesis of these compounds .
    • Results or Outcomes : The outcomes of this application would depend on the specific reactions being carried out and the compounds being synthesized .
    • Application Summary : Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate might be used in the synthesis of pyrazolo[1,5-a]pyrimidine and 1,3,4-thiadiazole derivatives .
    • Methods of Application : The compound is likely used as a starting material or intermediate in the synthesis of these derivatives .
    • Results or Outcomes : Some of the synthesized compounds showed promising antitumor activity against liver carcinoma (HEPG2-1), with IC50 values of 2.70, 3.50 and 4.90 µM respectively .

Safety And Hazards

The safety and hazards of ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate are not extensively documented. Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

ethyl 6-bromo-2-oxochromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO4/c1-2-16-11(14)9-6-7-5-8(13)3-4-10(7)17-12(9)15/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGDNKCWEKUYQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351124
Record name ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

CAS RN

2199-90-8
Record name ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
RJ Santos-Contreras, FJ Martínez-Martínez… - … Section C: Crystal …, 2007 - scripts.iucr.org
The title compounds, C12H9ClO4, (I), and C12H9BrO4, (II), are isomorphous and crystallize in the monoclinic space group P21/c. Both compounds present an anti conformation …
Number of citations: 42 scripts.iucr.org
LR NAGARAJU, P THIBBEGOWDA… - Journal of Single …, 2014 - uomphysics.net
The title compound was synthesized by reacting 2-hydroxy-4-methoxy-benzaldehyde with diethyl malonate in the presence of catalyst piperidine. The compound was characterized by …
Number of citations: 0 uomphysics.net
J Gu, PL Xiao, J Wang, L Zhong, XL Nie… - Journal of Molecular …, 2022 - Elsevier
… Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate (3c): White solid, the yield is 12.1%, mp: 191.6∼193,2 C. H NMR (500 MHz, CDCl 3 ) δ 8.44 (s, 1H), 7.78–7.70 (m, 2H), 7.28 (d, J = 2.5 …
Number of citations: 7 www.sciencedirect.com
HA Abdel-Aziz, T Elsaman, A Al-Dhfyan, MI Attia… - European Journal of …, 2013 - Elsevier
… In the same vein, Sammour et al. reported that the reaction of ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate (1b) with hydrazine hydrate gave compounds 3b and 4 instead of …
Number of citations: 32 www.sciencedirect.com
N Guenay, E Tarcan, K Esmer, D Avci… - … fuer Naturforschung, A …, 2009 - osti.gov
… 1}H and {sup 13}C chemical shift values of ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate (C{sub 12}H{sub 9}ClO{sub 4}-(I)) and ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate (C{…
Number of citations: 0 www.osti.gov
N Günay, E Tarcan, D Avcı, K Esmer… - … für Naturforschung A, 2009 - degruyter.com
… transformations (CSGT) 1H and 13C chemical shift values of ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate (C12H9ClO4–(I)) and ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate (…
Number of citations: 6 www.degruyter.com
SA Patil, SN Unki, AD Kulkarni, VH Naik… - Journal of Molecular …, 2011 - Elsevier
… Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate (0.01 mol) and hydrazine hydrate 99% (0.01 mol) were dissolved in ethanol (50 ml) to give a clear solution and refluxed for 10 h. The …
Number of citations: 67 www.sciencedirect.com
L Dinparast, S Hemmati, G Zengin… - …, 2019 - Wiley Online Library
… Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate (3 e) was the most active coumarin in this respect. Based on the obtained results, the correlation between the observed activities and …
T Dettori, G Sanna, A Cocco, G Serreli, M Deiana… - Molecules, 2022 - mdpi.com
A series of 6- and 6,8-halocoumarin derivatives have been investigated as potential antiproliferative compounds against a panel of tumor and normal cell lines. Cytotoxic effects were …
Number of citations: 2 www.mdpi.com
R Lyapchev, AI Koleva, IZ Koleva, K Subev… - Molecules, 2022 - mdpi.com
… The product was prepared from ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate 8a (0.444 g), ethynylbenzene (0.184 g), PdCl 2 (PPh 3 ) 2 (21 mg), CuI (11.4 mg), Et 3 N (0.63 mL, …
Number of citations: 1 www.mdpi.com

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